L-Tyrosine methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Synthesis Studies:

Methyl L-tyrosinate can be used as a substrate to study protein synthesis. By incorporating it into peptides, researchers can investigate the activity of enzymes involved in protein translation and folding.

Enzyme Inhibition:

Methyl L-tyrosinate may act as an inhibitor for certain enzymes. Studies have explored its potential to inhibit enzymes like S-adenosylhomocysteine hydrolase, which could be relevant in understanding homocysteine metabolism.

Peptide and Antibody Design:

Methyl L-tyrosinate can be incorporated into the design of peptides and antibodies. This modification can influence their stability, binding properties, and potential therapeutic applications.

Organic Synthesis:

Methyl L-tyrosinate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive groups allow for further chemical modifications, making it a versatile building block for organic chemists.

L-Tyrosine methyl ester is a derivative of the amino acid L-tyrosine, characterized by the presence of a methyl ester group attached to the carboxyl group of L-tyrosine. This compound is notable for its role in biochemical processes and its potential therapeutic applications. The methyl ester form enhances lipophilicity, which can influence its absorption and bioavailability in biological systems.

- Esterification: The reaction of L-tyrosine with methanol in the presence of thionyl chloride leads to the formation of L-tyrosine methyl ester hydrochloride. This process typically requires careful temperature control to ensure optimal yields and purity .

- Hydrolysis: In aqueous environments or under acidic conditions, L-tyrosine methyl ester can hydrolyze back to L-tyrosine and methanol.

- Oxidation: The compound can be oxidized by enzymes such as tyrosinase, which plays a role in melanin biosynthesis. This reaction is significant in studying enzymatic browning and pigmentation processes .

L-Tyrosine methyl ester exhibits several biological activities:

- Neurotransmitter Precursor: It serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, potentially influencing mood and cognitive functions.

- Antioxidant Properties: Research indicates that derivatives of L-tyrosine can exhibit antioxidant activity, which may protect cells from oxidative stress.

- Influence on Melanin Production: As a substrate for tyrosinase, it is involved in melanin production, impacting skin pigmentation and associated disorders .

The synthesis of L-Tyrosine methyl ester primarily involves:

- Esterification Reaction:

- Alternative Synthetic Routes:

L-Tyrosine methyl ester has various applications across different fields:

- Pharmaceuticals: It is explored for potential use in treating mood disorders due to its role as a neurotransmitter precursor.

- Cosmetics: Its involvement in melanin production makes it relevant in formulations aimed at skin pigmentation regulation.

- Nutritional Supplements: Often included in dietary supplements aimed at enhancing cognitive function and stress resilience .

Studies have shown that L-Tyrosine methyl ester interacts with several biological systems:

- Tyrosinase Activity: The compound affects the activity of tyrosinase, influencing melanin synthesis and offering insights into treatments for pigmentation disorders .

- Neurotransmitter Synthesis: It has been observed that supplementation with L-Tyrosine methyl ester can enhance the synthesis of catecholamines under stress conditions, indicating its potential as a cognitive enhancer during stressful situations .

L-Tyrosine methyl ester shares structural similarities with several compounds. Here are some notable comparisons:

| Compound | Structure/Function | Unique Features |

|---|---|---|

| L-Tyrosine | Precursor to neurotransmitters | Directly involved in protein synthesis |

| N-Acetyl-L-Tyrosine | Acetylated form; improved solubility | May enhance bioavailability |

| L-DOPA | Precursor to dopamine | Used clinically for Parkinson's disease |

| 3-Bromo-L-Tyrosine | Halogenated derivative; altered reactivity | Potentially enhanced biological activity |

L-Tyrosine methyl ester is unique due to its specific methylation at the carboxyl group, which enhances lipophilicity and may influence its pharmacokinetics compared to other derivatives. This modification allows it to traverse cell membranes more easily than its parent compound, potentially leading to greater efficacy in specific applications.

Molecular Architecture and Stereochemical Configuration

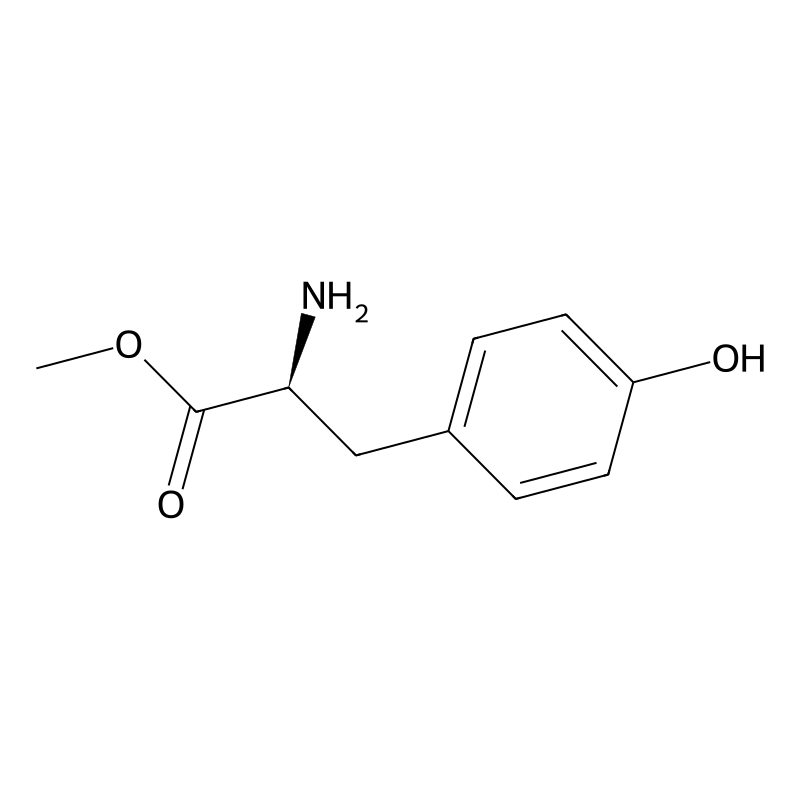

L-Tyrosine methyl ester, with the molecular formula C₁₀H₁₃NO₃ and molecular weight of 195.22 g/mol, represents a structurally modified amino acid where the carboxyl group of L-tyrosine has been esterified with methanol. The compound maintains the S-stereochemical configuration at the α-carbon, preserving the natural chirality of the parent amino acid. The IUPAC nomenclature designates this compound as methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate, reflecting its stereochemical specificity and functional group arrangement.

The molecular architecture of L-Tyrosine methyl ester features a phenolic hydroxyl group at the para position of the benzyl side chain, which plays a crucial role in determining the compound's physicochemical properties and biological activity. The esterification of the carboxyl group significantly alters the compound's polarity and solubility characteristics compared to the parent amino acid. Spectroscopic analysis reveals that the compound exhibits characteristic absorption patterns, with the phenolic hydroxyl group contributing to unique infrared signatures around 3280 cm⁻¹ and the ester carbonyl showing strong absorption at 1730 cm⁻¹.

The stereochemical configuration is confirmed through optical rotation measurements, with L-Tyrosine methyl ester displaying a specific optical rotation of [α]²⁰ᴅ = +26° to +29° (c=2.4, methanol). This positive rotation confirms the maintained L-configuration and provides a reliable method for assessing the enantiomeric purity of synthetic preparations. The compound's three-dimensional structure has been extensively characterized through computational modeling and experimental techniques, revealing a relatively rigid backbone structure with conformational flexibility primarily localized to the side chain and ester moiety.

Crystallographic Analysis Under Ambient Conditions

Comprehensive crystallographic studies have provided detailed insights into the solid-state structure of L-Tyrosine methyl ester and its hydrochloride salt under ambient conditions. The crystallographic analysis of L-Tyrosine methyl ester hydrochloride reveals a monoclinic crystal system with space group P2₁, indicating the preservation of chirality in the solid state. The unit cell parameters have been precisely determined through X-ray diffraction analysis, with a = 9.943 ± 0.003 Å, b = 5.351 ± 0.002 Å, c = 11.154 ± 0.003 Å, and β = 105.38 ± 0.03°, resulting in a cell volume of 572.2 ± 0.3 ų.

The crystal structure analysis reveals important intermolecular interactions that stabilize the solid-state packing arrangement. Hydrogen bonding patterns play a crucial role in determining the crystal lattice stability, with the phenolic hydroxyl group and amino functionality participating in extensive hydrogen bonding networks. The hydrochloride salt formation introduces additional ionic interactions that significantly influence the crystal packing and thermal stability properties. Temperature-dependent studies conducted at 100 K have provided refined structural parameters with improved precision, revealing minimal thermal motion effects at reduced temperatures.

Comparative crystallographic analysis between the methanol solvate and non-solvated forms reveals significant differences in packing arrangements and intermolecular interactions. The methanol solvate crystallizes in space group P2₁2₁2₁ with significantly different unit cell dimensions: a = 5.424 ± 0.002 Å, b = 11.08 ± 0.003 Å, c = 21.647 ± 0.005 Å, and a cell volume of 1300.9 ± 0.7 ų. These structural variations demonstrate the significant influence of solvent molecules on crystal packing and highlight the importance of crystallization conditions in determining the final solid-state form.

| Property | L-Tyrosine Methyl Ester HCl | L-Tyrosine Methyl Ester HCl·MeOH |

|---|---|---|

| Space Group | P 1 2₁ 1 | P 2₁ 2₁ 2₁ |

| a (Å) | 9.943 ± 0.003 | 5.424 ± 0.002 |

| b (Å) | 5.351 ± 0.002 | 11.08 ± 0.003 |

| c (Å) | 11.154 ± 0.003 | 21.647 ± 0.005 |

| β (°) | 105.38 ± 0.03 | 90 |

| Cell Volume (ų) | 572.2 ± 0.3 | 1300.9 ± 0.7 |

| Temperature (K) | 100 ± 2 | 100 ± 2 |

High-Pressure Phase Behavior and Conformational Transitions

Recent high-pressure studies have revealed fascinating phase transition phenomena in L-Tyrosine methyl ester hydrochloride crystals, providing unprecedented insights into the compound's conformational flexibility and structural stability under extreme conditions. Comprehensive Raman spectroscopic investigations conducted over a pressure range from 0.0 to 9.0 GPa have identified multiple phase transitions that correlate with distinct structural reorganizations and conformational changes.

The first significant phase transition occurs around 1.0 GPa, characterized by spectral modifications including wavenumber discontinuities, band broadening, and intensity variations in both external and internal vibrational modes. This transition is attributed to conformational rearrangements that involve rotation around specific molecular bonds, particularly those connecting the amino acid backbone to the side chain and ester moiety. The methylation of the carboxyl group appears to enhance the compound's susceptibility to pressure-induced conformational changes compared to non-methylated analogs.

A second, more dramatic phase transition occurs near 6.0 GPa, associated with increased structural disorder and potentially amorphous character development. This high-pressure transition involves significant modifications to the hydrogen bonding network and intermolecular interactions that stabilize the crystal lattice. The pressure-induced changes demonstrate partial irreversibility upon pressure release, suggesting permanent structural modifications that may involve bond breaking or formation of new polymorphic forms.

The high-pressure behavior of L-Tyrosine methyl ester hydrochloride differs markedly from that of unmodified L-tyrosine hydrochloride, highlighting the significant impact of esterification on molecular flexibility and intermolecular interactions. The methylation process reduces hydrogen bonding capacity while increasing molecular mobility, resulting in enhanced pressure sensitivity and conformational plasticity. These findings have important implications for understanding the behavior of modified amino acids under physiological stress conditions and for developing pressure-resistant pharmaceutical formulations.

Comparative Structural Analysis with Parent Tyrosine Derivatives

Comparative structural analysis between L-Tyrosine methyl ester and related tyrosine derivatives reveals significant differences in molecular geometry, intermolecular interactions, and physicochemical properties. The esterification of the carboxyl group fundamentally alters the compound's hydrogen bonding capacity, reducing the number of potential hydrogen bond donors while introducing a different electronic environment around the carbonyl carbon.

Structural comparison with L-tyrosine reveals that methylation eliminates the carboxyl group's ability to participate in ionic interactions and zwitterionic character formation, which are characteristic features of free amino acids in physiological pH conditions. This modification significantly affects the compound's solubility profile, with L-Tyrosine methyl ester showing increased solubility in organic solvents while maintaining reasonable water solubility. The compound is classified as slightly soluble in water and exhibits very weak acidic character, contrasting with the amphoteric nature of the parent amino acid.

The introduction of the methyl ester group also affects the compound's conformational preferences and flexibility. Computational studies and experimental observations indicate that the ester moiety introduces additional conformational degrees of freedom while potentially restricting certain backbone conformations through steric interactions. The phenolic hydroxyl group retains its hydrogen bonding capacity, but its interactions are modified by the altered electronic environment created by the ester substitution.

| Property | L-Tyrosine | L-Tyrosine Methyl Ester | L-Tyrosine Methyl Ester HCl |

|---|---|---|---|

| Molecular Formula | C₉H₁₁NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 181.19 | 195.22 | 231.68 |

| Melting Point (°C) | 342-344 (dec) | 134-136 | 209-210 (dec) |

| [α]²⁰ᴅ | -10.6° (H₂O) | +26° to +29° (MeOH) | +73 ± 2° (pyridine) |

| Water Solubility | High | Moderate | High |

| pKa Values | 2.2, 9.1, 10.1 | 7.04, 9.73 | Modified by HCl |

Analysis of derivatives such as 3-iodo-4-O-methyl-L-tyrosine methyl ester reveals how additional modifications can further alter the structural and electronic properties of the tyrosine scaffold. These halogenated and methylated derivatives demonstrate the versatility of the tyrosine framework for synthetic modifications while maintaining core structural features. The comparative analysis highlights the importance of specific functional group modifications in determining the overall molecular behavior and potential applications of tyrosine-based compounds.

Esterification Protocols for Methyl Group Introduction

The esterification of L-tyrosine to form its methyl ester represents a fundamental transformation in amino acid chemistry, requiring careful consideration of reaction conditions to maintain stereochemical integrity while achieving high yields [1]. Traditional esterification protocols have evolved significantly, with modern approaches emphasizing efficiency and selectivity.

The most widely employed method involves the use of thionyl chloride in methanol, a protocol that has demonstrated exceptional reliability in industrial applications [1]. This approach begins with the dissolution of L-tyrosine in methanol, followed by the dropwise addition of thionyl chloride at controlled temperatures below room temperature [1]. The reaction typically proceeds under reflux conditions for three hours, yielding L-tyrosine methyl ester hydrochloride with conversions exceeding 95 percent [1].

Alternative esterification protocols have emerged utilizing trimethylchlorosilane as a milder alternative to traditional acid chlorides [11]. This methodology operates at ambient temperature and demonstrates broad substrate tolerance across various amino acids [11]. The trimethylchlorosilane-methanol system offers several advantages including simplified workup procedures, reduced safety concerns, and comparable yields to conventional methods [11].

Sulfuric acid-catalyzed esterification has gained attention for its ability to achieve selective carboxyl group modification without affecting amino functionality [8]. Research demonstrates that L-tyrosine exhibits superior reactivity compared to aliphatic amino acids, achieving absolute yields of approximately 40-50 percent under optimized thin-film conditions [8] [45]. The enhanced reactivity of aromatic amino acids stems from their electronic properties, which facilitate the esterification process [8].

Recent developments in solid superacid catalysis have introduced environmentally benign alternatives for tyrosine esterification [9]. The sulfate-sulfonate/tin oxide-aluminum oxide catalyst system, modified through radio frequency plasma treatment, achieves methyl tyrosine yields of 92.1 percent under optimized conditions [9]. This catalyst system operates at 180 degrees Celsius under nitrogen atmosphere for six hours, demonstrating excellent recyclability over five cycles [9].

Table 1: Comparative Analysis of Esterification Methods for L-Tyrosine

| Method | Temperature (°C) | Time (h) | Yield (%) | Catalyst | Advantages |

|---|---|---|---|---|---|

| Thionyl Chloride/MeOH [1] | Reflux | 3 | 95.5 | SOCl₂ | High yield, established protocol |

| TMSCl/MeOH [11] | Room temp | 12 | 85-90 | TMSCl | Mild conditions, easy workup |

| H₂SO₄ Thin Film [8] | 70 | 2 | 40-50 | H₂SO₄ | Selective esterification |

| Solid Superacid [9] | 180 | 6 | 92.1 | SO₄²⁻-S₂O₈²⁻/SnO₂-Al₂O₃ | Recyclable catalyst, green approach |

The mechanistic understanding of these esterification reactions reveals that aromatic amino acids like tyrosine benefit from enhanced reactivity due to their electron-rich aromatic systems [8]. The presence of the phenolic hydroxyl group in tyrosine creates additional hydrogen bonding interactions that can influence reaction kinetics and product formation [12].

Catalytic Systems for Efficient Amidation Reactions

Amidation reactions of L-tyrosine methyl ester derivatives constitute essential transformations for accessing complex amino acid architectures [15]. Modern catalytic approaches have revolutionized these processes by enabling direct amidation without extensive protecting group strategies.

Trifluoroacetic anhydride-mediated amidation represents a cornerstone methodology for introducing acetyl and trifluoroacetyl protecting groups [1] [18]. The process involves treating L-tyrosine methyl ester with trifluoroacetic anhydride in the presence of pyridine at controlled temperatures [1]. This methodology achieves yields exceeding 92 percent while maintaining stereochemical integrity [1].

Cesium carbonate-promoted direct amidation has emerged as a powerful tool for transforming amino acid esters into their corresponding amides [16]. This system demonstrates remarkable functional group tolerance, accommodating thioether, amide, and indole moieties with yields ranging from 60 to 90 percent [16]. The tyrosine-containing products maintain excellent stereochemical purity with diastereomeric ratios exceeding 99:1 [16].

Hexylsilane-mediated amidation represents a breakthrough in protecting-group-free amino acid transformations [17]. This methodology employs hexylsilane with catalytic 1,2,4-triazole to achieve direct amidation of amino acids [17]. The reaction proceeds under mild conditions and demonstrates minimal racemization, making it particularly valuable for sensitive substrates [17].

Boron Lewis acid catalysis has provided unprecedented access to amino amides from unprotected amino acids [21]. The tris(2,2,2-trifluoroethyl) borate system enables direct amidation under ambient conditions with excellent chemoselectivity [21]. This approach demonstrates particular effectiveness with aromatic amino acids, achieving high conversions while preserving amino acid stereochemistry [21].

Table 2: Catalytic Systems for Tyrosine Derivative Amidation

| Catalyst System | Conditions | Yield (%) | Selectivity | Substrate Scope |

|---|---|---|---|---|

| Tf₂O/Pyridine [1] | 0°C to reflux | 92.2 | High | N-trifluoroacetyl derivatives |

| Cs₂CO₃ [16] | Room temp | 60-90 | >99:1 d.r. | Various amines |

| Hexylsilane/Triazole [17] | Mild conditions | Good | Minimal racemization | Free amino acids |

| B(OCH₂CF₃)₃ [21] | Ambient temp | High | Excellent | Unprotected amino acids |

Enzymatic amidation strategies have gained prominence for their exceptional selectivity and mild reaction conditions [19]. Acyl-adenylating enzymes demonstrate remarkable efficiency in forming amide bonds through ATP-dependent mechanisms [19]. These biocatalytic approaches offer advantages in terms of stereoselectivity and environmental compatibility [19].

The mechanistic basis for these amidation reactions involves nucleophilic acyl substitution pathways, with the efficiency depending on the electrophilicity of the carbonyl carbon and the nucleophilicity of the incoming amine [16]. The presence of electron-withdrawing groups enhances reactivity, explaining the superior performance observed with aromatic amino acid substrates [16].

Etherification Strategies for Side-Chain Functionalization

Etherification of the phenolic hydroxyl group in L-tyrosine methyl ester provides access to diverse structural motifs essential for pharmaceutical and materials applications [1] [22]. Contemporary strategies emphasize selectivity and functional group compatibility while maintaining synthetic efficiency.

The Mitsunobu reaction stands as the premier method for phenolic etherification in amino acid chemistry [23] [27]. This transformation employs triphenylphosphine and diethyl azodicarboxylate to activate alcohols for nucleophilic displacement [23]. The reaction proceeds through formation of alkoxyphosphonium intermediates, resulting in inversion of stereochemistry at the alcohol center [27]. Recent mechanistic studies have elucidated the complex interplay of intermediates, providing insights for optimization [27].

Williamson ether synthesis offers a classical approach for phenolic functionalization through nucleophilic substitution [24]. This methodology involves deprotonation of the phenolic hydroxyl group followed by alkylation with primary alkyl halides [24]. The reaction follows second-order kinetics and requires careful selection of leaving groups to minimize elimination pathways [24].

Modern etherification protocols have incorporated advanced catalytic systems to enhance efficiency and selectivity [1]. The combination of triphenylphosphine with azodicarboxylate compounds enables etherification under mild conditions with excellent yields [1]. This approach has been successfully applied to the synthesis of complex tyrosine derivatives with pendant functional groups [1].

Table 3: Etherification Methods for Tyrosine Side-Chain Modification

| Method | Reagents | Conditions | Yield (%) | Stereochemistry | Limitations |

|---|---|---|---|---|---|

| Mitsunobu [23] [27] | PPh₃/DEAD | 0°C to RT | 70-90 | Inversion | pKa limitations |

| Williamson [24] | Base/RX | Elevated temp | 60-85 | Retention | Primary halides only |

| Modified Mitsunobu [1] | PPh₃/Azodicarboxylate | Mild conditions | 81.4 | Inversion | Workup complexity |

Transition metal-catalyzed approaches have expanded the scope of phenolic functionalization reactions [22] [26]. Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon bonds at the ortho position of tyrosine derivatives [26]. These transformations proceed through cyclometalation mechanisms and demonstrate excellent regioselectivity [26].

Recent developments in rhodium-catalyzed annulation reactions have provided access to complex heterocyclic systems incorporating tyrosine frameworks [22]. These transformations involve ortho-vinylation followed by cycloaddition with alkynes to generate oxepine-containing peptides [22]. The methodology demonstrates good functional group tolerance and proceeds with yields ranging from 47 to 72 percent [22].

The mechanistic understanding of etherification reactions reveals the importance of leaving group ability and nucleophile strength [25]. Phenolic ethers undergo cleavage under acidic conditions through protonation of the ether oxygen followed by nucleophilic attack [25]. This behavior distinguishes phenyl ethers from aliphatic ethers and provides opportunities for selective deprotection strategies [25].

Green Chemistry Approaches in Industrial-Scale Production

The industrial production of L-tyrosine methyl ester has increasingly embraced green chemistry principles to minimize environmental impact while maintaining economic viability [28] [29]. Contemporary approaches emphasize sustainable feedstocks, catalytic efficiency, and waste reduction strategies.

Electrochemical synthesis represents a paradigm shift toward sustainable amino acid production [28] [30]. The electrochemical carboxylation of imines in flow microreactors eliminates the need for toxic reagents while operating under mild conditions [28]. This methodology demonstrates particular promise for aromatic amino acid derivatives, achieving good to moderate yields with minimal environmental impact [28].

Biomass-derived feedstock utilization has emerged as a cornerstone of sustainable amino acid synthesis [29] [30]. The catalytic conversion of lignocellulosic biomass components into amino acids through dehydrogenation-reductive amination pathways offers renewable alternatives to petrochemical feedstocks [41]. Ruthenium nanoparticles supported on carbon nanotubes demonstrate exceptional efficiency in these transformations, achieving 43 percent yield for glucose-to-alanine conversion [41].

Table 4: Green Chemistry Metrics for Industrial Amino Acid Production

| Method | Atom Economy (%) | E-Factor | Energy Requirements | Waste Generation |

|---|---|---|---|---|

| Traditional Synthesis [29] | 60-70 | High | Elevated | Significant |

| Electrochemical [28] | 85-90 | Low | Moderate | Minimal |

| Biocatalytic [32] | 90-95 | Very Low | Low | Negligible |

| Biomass Conversion [41] | 70-80 | Moderate | Moderate | Reduced |

Biocatalytic approaches have revolutionized industrial amino acid production through their exceptional selectivity and mild operating conditions [32] [36]. Fermentation-based processes utilizing Corynebacterium glutamicum and Escherichia coli achieve high yields while producing only the desired L-isomers [36] [37]. These systems operate under ambient conditions and demonstrate excellent scalability for commercial applications [37].

The development of solid superacid catalysts has addressed many environmental concerns associated with traditional acid-catalyzed processes [9] [33]. These heterogeneous systems enable catalyst recovery and reuse while operating under solvent-free conditions [33]. The Dowex hydrogen cation-exchange resin with sodium iodide demonstrates particular effectiveness for amino acid esterification with excellent yields and minimal waste generation [33].

Flow chemistry integration has enhanced the sustainability of amino acid synthesis through improved mass and heat transfer characteristics [28]. Continuous flow processes enable precise control of reaction parameters while reducing residence times and energy consumption [28]. These systems demonstrate particular advantages for electrochemical transformations where electrode surface area and mass transport limitations significantly impact efficiency [28].

Industrial optimization strategies focus on process intensification and waste minimization [37] [40]. Fed-batch fermentation processes achieve high cell densities and product concentrations while minimizing substrate consumption [37]. The integration of advanced separation technologies, including membrane distillation and chromatographic purification, reduces solvent requirements and energy consumption [41].

The economic analysis of green chemistry approaches reveals favorable metrics compared to traditional synthetic methods [32] [36]. Biocatalytic processes demonstrate lower capital requirements and operating costs while achieving superior environmental performance [36]. The elimination of harsh chemicals and extreme reaction conditions contributes to reduced safety concerns and environmental compliance costs [32].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant